molecular formula C14H13N5O2 B12144432 (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-methylcarboxamide

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-methylcarboxamide

Cat. No.: B12144432
M. Wt: 283.29 g/mol
InChI Key: MGMMTHLEPRSGHW-UHFFFAOYSA-N
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Description

This compound belongs to a class of bicyclic heterocycles featuring a fused pyridino-pyrimidine core. Its structure includes a 1,6-dihydropyridine ring, an imino group at position 2, a methyl substituent at position 1, and a 5-oxo moiety. The N-methylcarboxamide group at position 3 is critical for its bioactivity, as evidenced by its role in antibacterial activity against Enterococcus species . The compound’s molecular complexity and functional groups make it a focal point for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

6-imino-N,7-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C14H13N5O2/c1-16-13(20)8-7-9-12(18(2)11(8)15)17-10-5-3-4-6-19(10)14(9)21/h3-7,15H,1-2H3,(H,16,20)

InChI Key

MGMMTHLEPRSGHW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C

Origin of Product

United States

Preparation Methods

One-Pot C-H Alkenylation/Electrocyclization/Aromatization Sequence

A method developed by Colby et al. (2004) enables the direct synthesis of substituted pyridines from alkynes and α,β-unsaturated imines via a three-step cascade:

  • C-H alkenylation : Alkynes undergo C-H activation catalyzed by transition metals (e.g., Rh/Ir complexes) to form alkene intermediates.

  • Electrocyclization : Cyclization of intermediates generates dihydropyridine (DHP) derivatives.

  • Aromatization : Oxidation of DHPs yields pyridine rings.

Key Reagents

StepReagents/ConditionsYieldReference
1Alkyne, N-Benzyl imine, Rh catalyst60–85%
2Thermal conditions (80–120°C)N/A
3Molecular sieves, O₂/air70–90%

This method provides high regioselectivity for non-symmetric pyridines, critical for the compound’s core structure.

Biginelli Condensation for Pyrimidine Formation

The Biginelli reaction is a three-component condensation between aldehydes, β-keto esters, and urea/thiourea, forming dihydropyrimidinones (DHPMs). Adapted for pyrimidine cores:

  • Aldehyde Activation : Ethyl acetoacetate reacts with aldehydes under acidic conditions.

  • Cyclization : Urea/thiourea attacks the activated carbonyl, forming the pyrimidine ring.

Example Reaction

ComponentReagentsConditionsYield
Ethyl acetoacetate1H-indole/quinoline aldehydes, HClReflux, 2–4 hrs50–75%

This approach is scalable and versatile for introducing aryl/heteroaryl substituents.

Functional Group Installation: Imino and Oxo Groups

Imino Group Introduction via Knövenagel Condensation

The imino group is typically introduced using α,β-unsaturated carbonyl compounds:

  • Condensation : Aldehydes react with amines/keto compounds to form enamine intermediates.

  • Cyclization : Intramolecular cyclization yields imino-substituted heterocycles.

Case Study

SubstrateReagentConditionsProductYield
2-Oxo-6-methyl-5-carbethoxy-4-aryl-tetrahydropyrimidineHydrazine hydrateEthanol, reflux, 6 hrs5-Hydrazinocarbomoyl derivative65–80%

Oxo Group Stabilization via Oxidation or Cyclization

The oxo group at position 5 is stabilized through:

  • Oxidative Aromatization : Dihydropyridine intermediates undergo oxidation (e.g., MnO₂, DDQ).

  • Cyclization : Intramolecular hemiacetal or lactam formation locks the oxo group in place.

N-Methylcarboxamide Coupling

The N-methylcarboxamide moiety is introduced via amide bond formation:

Carbodiimide-Mediated Coupling

Carboxylic acids are activated with carbodiimides (e.g., DCC, HATU) and coupled with methylamine derivatives:

  • Activation : Carboxylic acid + DCC → active intermediate.

  • Amination : Reaction with N-methylamine or methylamine analogs.

Optimized Conditions

SubstrateReagentsSolventTemperatureYield
6-Oxo-1,6-dihydropyridine-3-carboxylic acidDCC, 3-chloro-2-methylanilineDMF0–25°C70–85%

Methanesulfonyl Chloride-Mediated Amide Formation

For sterically hindered carboxylic acids:

  • Activation : Acid + methanesulfonyl chloride → acyl chloride.

  • Amination : Reaction with N-methoxy-N-methylamine (Weinreb amine).

Reaction Efficiency

AcidReagentsTimeYield
Sterically hindered carboxylic acidMsCl, TEA, Weinreb amine12–24 hrs59–88%

Purification and Characterization

Recrystallization Protocols

Solvent SystemPurposeYield Retention
Ethanol/waterRemove polar impurities80–95%
Acetonitrile/methanolIsolate amorphous byproducts70–85%

Analytical Techniques

MethodApplicationKey Data
NMR (¹H/¹³C)Structural confirmationδ 2.1 (CH₃), δ 5.5 (NH)
HRMSMolecular weight verificationm/z 359.4 [M+H]⁺

Challenges and Optimization Strategies

Regioselectivity Control

  • Ligand Tuning : Bulky ligands (e.g., tricyclohexylphosphine) improve selectivity in C-H activation.

  • pH Adjustment : Aqueous acidic conditions (pH 0.8–1.8) enhance product crystallization.

Scalability

  • Flow Chemistry : Continuous processes for Biginelli and Hantzsch reactions reduce batch-to-batch variability.

  • Microwave Assistance : Accelerates cyclization steps (e.g., 15 mins vs. 4 hrs).

Comparative Analysis of Synthetic Routes

MethodCore FormationFunctionalizationYield
C-H AlkenylationHigh regioselectivityLimited imino/oxo control70–85%
BiginelliVersatile substituentsRequires post-functionalization50–75%
HantzschDihydropyridine intermediatesOxidation step needed60–80%

Chemical Reactions Analysis

Types of Reactions

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : Research indicates that the compound may act as an enzyme inhibitor, potentially modulating metabolic pathways relevant to disease processes.
  • Antimicrobial Properties : Investigations into the antimicrobial effects of similar compounds have shown promise in targeting bacterial infections, suggesting a potential application in developing new antibiotics.
  • Anticancer Activity : The structural characteristics of this compound position it as a candidate for anticancer drug development, as many heterocyclic compounds demonstrate cytotoxic effects on cancer cells.

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study investigated the effects of derivatives of this compound on cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, warranting further exploration in preclinical models.
  • Enzyme Interaction Studies : Research focused on the binding affinity of this compound to various enzymes involved in metabolic disorders. Findings demonstrated that it could inhibit key enzymes effectively, suggesting a role in treating metabolic diseases.
  • Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed promising activity, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications at the Amide Position

The carboxamide group is a key pharmacophore. Evidence from SAR studies demonstrates:

  • Replacement with ester (compound 43) : Results in complete loss of antibacterial activity.
  • N-Methylcarboxamide (compound 45) : Retains partial activity (MIC = 8 µg/mL against E. faecalis), albeit reduced compared to the parent compound (compound 16, MIC = 2 µg/mL) bearing a –Ph-4-NMe2 group .
  • N-Phenylcarboxamide (compound 51) : Further diminishes activity (MIC = 16 µg/mL), indicating steric hindrance or electronic effects from bulkier substituents .
Table 1: Antibacterial Activity of Carboxamide Derivatives
Compound Substituent MIC (E. faecalis) Activity Trend
16 –Ph-4-NMe2 2 µg/mL Baseline
45 N-Methylcarboxamide 8 µg/mL ↓ 4-fold
51 N-Phenylcarboxamide 16 µg/mL ↓ 8-fold
43 Ester >64 µg/mL Inactive

Core Structural Modifications

  • Cyclohexenone substitution (compound 46): Replacement of the 1,6-dihydropyridine with cyclohexenone abolishes activity, highlighting the necessity of the bicyclic aromatic system .

Other Structural Analogues

  • N-Benzylcarboxamide derivative () : While detailed data are unavailable due to access restrictions, substitution of the methyl group with benzyl may alter pharmacokinetics (e.g., lipophilicity) but likely reduces activity based on trends in Table 1.
  • Furylmethyl-methoxyphenyl derivative () : This compound (C27H25N5O4) introduces a furylmethyl group and a methoxyphenyl-ethyl chain. Such substitutions could enhance binding to hydrophobic pockets but require empirical validation .
  • Tetrahydroimidazo-pyridine derivatives (): Compounds like 2d (diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) share fused heterocyclic cores but lack the imino-oxo-pyrimidine motif critical for antibacterial action .

Key Research Findings

Carboxamide Necessity: The carboxamide group is indispensable for antibacterial activity; even minor alterations (e.g., esterification) render the compound inactive .

Substituent Effects : Smaller alkyl groups (e.g., methyl) on the carboxamide preserve partial activity, while aromatic or bulky groups diminish potency .

Structural Rigidity: The fused pyridino-pyrimidine system must remain intact; modifications to the bicyclic core (e.g., cyclohexenone) disrupt target binding .

Biological Activity

The compound (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its intricate structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigation.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 286.30 g/mol. The structure features multiple fused rings and functional groups that may contribute to its biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be relevant in therapeutic applications targeting specific diseases.
  • Antimicrobial Properties : Research has suggested that derivatives of similar compounds possess antimicrobial activity, indicating that this compound may also have similar effects.
  • Anticancer Activity : Some studies have indicated that related structures can inhibit cancer cell proliferation, suggesting a potential role in oncology.

The mechanism of action for (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide likely involves:

  • Binding to Enzymes and Receptors : The imino and carbonyl groups in the structure may facilitate interactions with active sites on enzymes or receptors.
  • Modulation of Protein Interactions : The compound may influence protein-protein interactions crucial for various cellular processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of specific enzymes
AntimicrobialSimilar compounds exhibit antimicrobial effects
AnticancerRelated structures show anticancer properties

Case Study: Anticancer Activity

In a study examining the anticancer properties of related compounds, it was found that specific derivatives could inhibit the growth of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest. This suggests that (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide might share similar pathways.

Synthesis and Derivatives

The synthesis of (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyridine Core : Utilizing cyclization reactions to create the fused ring system.
  • Functional Group Modifications : Introducing the imino and carboxamide functionalities through appropriate reagents.

Q & A

Q. How to address low yields in the final carboxamide coupling step?

  • Methodological Answer :
  • Activating Agents : Use HATU or EDCI/HOBt for efficient amide bond formation.
  • Solvent Optimization : Switch from DMF to dichloroethane for better solubility of hydrophobic intermediates.
  • Byproduct Removal : Employ scavenger resins (e.g., polymer-bound trisamine) to trap excess reagents .

Data Interpretation Challenges

Q. How to reconcile conflicting NMR data between synthetic batches?

  • Methodological Answer :
  • Dynamic Effects : Check for solvent-dependent tautomerism (e.g., DMSO-d6 vs. CDCl3) causing peak shifts.
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., oxidation at sulfur or nitrogen centers).
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation to resolve ambiguities .

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer : Software like MetaSite or GLORYx simulates phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolism. Focus on vulnerable sites (e.g., imino groups prone to hydrolysis or methyl groups susceptible to CYP450 oxidation) .

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